Fmoc-Aad-OtBu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aad-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for tert-butyl ester cleavage.
Coupling: HBTU, DIPEA, and DMF (dimethylformamide) as the solvent.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent synthetic steps .
Scientific Research Applications
Fmoc-Aad-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based probes.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biomolecules.
Mechanism of Action
The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid with a tert-butyl ester group, used in similar peptide synthesis applications.
Fmoc-Lys(Boc)-OH: Contains a Boc (tert-butyloxycarbonyl) protecting group instead of a tert-butyl ester, used for protecting the side chain of lysine.
Uniqueness
Fmoc-Aad-OtBu is unique due to its specific combination of protecting groups, which provides versatility in peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the tert-butyl ester provides stability under acidic conditions, making it suitable for multi-step synthetic processes .
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1 |
InChI Key |
PZWMKDCTZVKMLW-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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